molecular formula C20H37Cl3O2 B12041698 Octadecyl trichloroacetate CAS No. 35425-17-3

Octadecyl trichloroacetate

Cat. No.: B12041698
CAS No.: 35425-17-3
M. Wt: 415.9 g/mol
InChI Key: SHVKFBUBFSLWFV-UHFFFAOYSA-N
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Description

Octadecyl trichloroacetate: is an organic compound that belongs to the class of esters. It is derived from trichloroacetic acid and octadecanol. This compound is known for its hydrophobic properties and is often used in surface modification and as a coupling agent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl trichloroacetate is typically synthesized through the esterification of trichloroacetic acid with octadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trichloroacetic acid and octadecanol are combined in the presence of a catalyst. The mixture is heated to a specific temperature to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadecyl trichloroacetate can undergo oxidation reactions, although these are less common due to the stability of the ester bond.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The most common reactions involve nucleophilic substitution, where the trichloroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry: Octadecyl trichloroacetate is used in the modification of surfaces to make them hydrophobic. It is also employed as a coupling agent in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to modify the surface properties of biomaterials, enhancing their compatibility and functionality.

Medicine: While not commonly used directly in medicine, this compound can be part of drug delivery systems where surface modification is crucial.

Industry: In industrial applications, it is used in the production of coatings, adhesives, and sealants. Its hydrophobic properties make it valuable in creating water-resistant materials.

Mechanism of Action

The primary mechanism by which octadecyl trichloroacetate exerts its effects is through the modification of surface properties. By forming a hydrophobic layer, it alters the interaction between the surface and its environment. This can affect adhesion, wettability, and other surface characteristics. The molecular targets are typically the hydroxyl groups on surfaces, which react with the trichloroacetate group to form stable ester bonds.

Comparison with Similar Compounds

    Trichloroacetic acid: A precursor to octadecyl trichloroacetate, used in similar applications but lacks the long hydrophobic chain.

    Octadecyl trichlorosilane: Another surface-modifying agent with similar hydrophobic properties but different chemical reactivity.

    Octadecyl dimethylchlorosilane: Used for surface modification but has different functional groups and reactivity.

Uniqueness: this compound is unique due to its combination of a long hydrophobic chain and a reactive trichloroacetate group. This makes it particularly effective in applications requiring both hydrophobicity and chemical reactivity.

Properties

CAS No.

35425-17-3

Molecular Formula

C20H37Cl3O2

Molecular Weight

415.9 g/mol

IUPAC Name

octadecyl 2,2,2-trichloroacetate

InChI

InChI=1S/C20H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3

InChI Key

SHVKFBUBFSLWFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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